molecular formula C12H19N3O2 B13520922 Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate

Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate

Cat. No.: B13520922
M. Wt: 237.30 g/mol
InChI Key: CFTSBZGGHGKIAE-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate is a synthetic building block of high value to medicinal chemistry and drug discovery research. This compound features a chiral structure that integrates a pyridine ring, a primary amine group protected by a Boc (tert-butyloxycarbonyl) group, and an ethylene linker. The presence of both the pyridine heterocycle and a protected diaminoethane scaffold makes it a versatile precursor for constructing more complex bioactive molecules . The Boc-protected amine is a crucial functional group in organic synthesis, as it allows for selective deprotection under mild acidic conditions to generate the free amine for further coupling reactions, while the pyridine ring can contribute to molecular recognition and metal coordination in target binding sites . Compounds with similar structural motifs, such as those based on a 3-amino-dibezapine scaffold, have been successfully developed into potent inverse agonists for nuclear receptors like the Constitutive Androstane Receptor (CAR), demonstrating the potential of such intermediates in developing novel therapeutic agents . Furthermore, Boc-protected amino derivatives of heterocyclic systems are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as the anticoagulant Edoxaban, highlighting their critical role in modern pharmaceutical process chemistry . This reagent provides researchers with a valuable tool for exploring new chemical space in the development of targeted therapies.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-(2-amino-1-pyridin-3-ylethyl)carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10(7-13)9-5-4-6-14-8-9/h4-6,8,10H,7,13H2,1-3H3,(H,15,16)

InChI Key

CFTSBZGGHGKIAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of tert-butyl carbamate and 3-pyridylmethylamine. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) at room temperature. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

Target Compound:
  • Structure: Ethylamine chain with Boc-protected amino group and pyridin-3-yl substituent.
  • Key Features : Flexible ethyl backbone allows conformational adaptability; pyridine ring enables π-π interactions in binding.
Analog 1: Tert-Butyl 4-Amino-4-(Pyridin-3-YL)Piperidine-1-Carboxylate ()
  • Structure : Piperidine ring with Boc-protected amine and pyridin-3-yl group.
  • Physical State : Light yellow solid; safety protocols emphasize respiratory and eye protection due to undefined hazards .
Analog 2: Fluorinated Pyridine Derivatives (Evidences 4–5)
  • Examples :
    • Tert-Butyl ((3-Fluoropyridin-2-YL)Methyl)Carbamate ()
    • Tert-Butyl (6-Bromo-2-Chloropyridin-3-YL)MethylCarbamate ()
  • Key Features : Halogen substituents (F, Br, Cl) increase electronegativity, altering solubility and reactivity. Bromo/chloro groups may facilitate cross-coupling reactions .
Analog 3: Pyrazolo-Pyrimidine Chromenone Derivative ()
  • Structure : Complex heterocyclic system with Boc-protected furan and fluorophenyl groups.
  • Key Features : Extended conjugation (chromen-4-one core) enhances UV absorption; melting point (163–166°C) suggests high crystallinity. Molecular weight: 615.7 g/mol (M+1) .

Physicochemical Properties

Property Target Compound Analog 1 (Piperidine) Analog 2 (Fluorinated) Analog 3 (Heterocyclic)
Molecular Weight ~265 g/mol (estimated) ~278 g/mol (estimated) 212–300 g/mol (varies) 615.7 g/mol
Physical State Not reported Light yellow solid Not reported Brown solid
Melting Point Not reported Not reported Not reported 163–166°C
Key Substituents Pyridin-3-yl, Boc, ethylamine Pyridin-3-yl, Boc, piperidine Halogens (F, Br, Cl) Fluorophenyl, chromenone

Biological Activity

Tert-butyl 2-amino-1-(pyridin-3-YL)ethylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural features suggest it may interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula for this compound is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, with a molecular weight of approximately 238.28 g/mol. The compound contains a tert-butyl group, an amino group, and a pyridine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an enzyme inhibitor and receptor modulator , making it a candidate for drug design aimed at various therapeutic targets, including cancer and neurodegenerative diseases .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibitors, particularly in the context of histone deacetylase (HDAC) inhibition. It has shown improved inhibitory activity compared to related compounds, highlighting its potential in cancer therapy .
  • Receptor Modulation : Its interaction with muscarinic receptors has been explored, suggesting potential applications in treating cognitive disorders .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds and their implications:

  • HDAC Inhibition : A study demonstrated that modifications to the tert-butyl group significantly enhanced HDAC6 inhibitory activity, indicating that structural optimization can lead to more potent inhibitors .
  • SARS-CoV Protease Inhibition : Research on peptidomimetic compounds, including derivatives of tert-butyl carbamates, showed promising results against SARS-CoV 3CL protease, suggesting that similar structures could be effective against viral targets .
  • Cancer Cell Proliferation : Compounds with similar structures were tested for their ability to inhibit the proliferation of cancer cell lines, showing significant activity that warrants further investigation into their mechanisms of action .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionHDAC6Enhanced inhibitory activity
Receptor ModulationMuscarinic receptorsPotential cognitive enhancement
Viral Protease InhibitionSARS-CoV 3CL proteaseSignificant inhibition
Cancer Cell ProliferationVarious cancer cell linesNotable reduction in cell viability

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Tert-butyl 2-amino-1-(pyridin-3-yl)ethylcarbamate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Use a carbamate-protecting strategy. React 2-amino-1-(pyridin-3-yl)ethanol with di-tert-butyl dicarbonate (Boc anhydride) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system. Catalyze with 4-dimethylaminopyridine (DMAP) at 0–25°C .
  • Step 2 : Optimize yield by varying stoichiometry (e.g., 1.2–2.0 equivalents of Boc anhydride) and reaction time (6–24 hours). Monitor progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : Analyze 1H^1H, 13C^{13}C, and DEPT-135 spectra to verify pyridine ring protons (δ 7.2–8.5 ppm) and tert-butyl group (δ 1.4 ppm). Use 1H^1H-15N^{15}N HMBC to confirm carbamate linkage .
  • Mass Spectrometry : ESI-MS or HRMS should show [M+H]+^+ at m/z corresponding to the molecular formula (C12_{12}H19_{19}N3_{3}O2_{2}, calculated 261.15 g/mol).
  • X-ray Crystallography : If single crystals are obtained, use SHELX software for structure refinement .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for derivatives of this compound be resolved?

  • Contradiction Analysis :

  • Case Study : If unexpected peaks appear in 1H^1H NMR (e.g., splitting patterns inconsistent with expected diastereomers), perform 2D NMR (COSY, NOESY) to assign stereochemistry.
  • Alternative : Compare experimental IR carbonyl stretches (1690–1730 cm1^{-1}) with computational predictions (DFT/B3LYP/6-31G**) .
  • Reference : For ambiguous mass fragments, use tandem MS/MS to trace cleavage pathways .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

  • Methodology :

  • Step 1 : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., carbamate carbonyl vs. pyridine nitrogen).
  • Step 2 : Simulate solvent effects (PCM model) to assess stability in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.
  • Step 3 : Validate predictions with kinetic experiments (e.g., reaction with benzyl bromide in varying solvents) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Strategy :

  • Functionalization : Introduce substituents at the pyridine C-4 position (e.g., halogens, methoxy) to modulate lipophilicity. Synthesize via Suzuki-Miyaura coupling .
  • Biological Assays : Test derivatives against kinase targets (e.g., JAK2) using fluorescence polarization assays. Correlate IC50_{50} values with computed binding energies (AutoDock Vina) .

Methodological Tables

Table 1 : Optimization of Synthetic Yield

ParameterRange TestedOptimal ConditionYield Improvement
Boc Anhydride (eq.)1.0–2.51.878% → 92%
Temperature (°C)0–402565% → 88%
SolventDCM, THF, MeCNTHF70% → 85%

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueExpected SignalReference Compound
1H^1H NMR (CDCl3_3)δ 1.4 (s, 9H, tert-butyl), δ 4.1 (m, CH2_2)
HRMS (ESI+)m/z 261.15 [M+H]+^+
IR (KBr)1715 cm1^{-1} (C=O stretch)

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